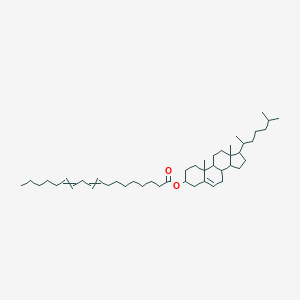

Cholesteryl Linoleate

Description

This compound has been reported in Homo sapiens with data available.

RN given refers to (Z,Z)-isome

Propriétés

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,26,35-36,38-42H,7-10,13,16-25,27-34H2,1-6H3/b12-11-,15-14-/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAACPBBQTFFYQB-LJAITQKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H76O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-33-1 | |

| Record name | Cholesteryl linoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl linoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesteryl Linoleate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02092 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-[(9Z,12Z)-9,12-octadecadienoate] | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-en-3β-yl (Z,Z)-octadeca-9,12-dienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTEROL LINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75427237HI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Nexus of Lipid Metabolism: An In-depth Technical Guide to the Biochemical Synthesis of Cholesteryl Linoleate

For Researchers, Scientists, and Drug Development Professionals

Cholesteryl linoleate, an ester of cholesterol and the polyunsaturated fatty acid linoleic acid, is a critical component of cellular lipid homeostasis and plays a significant role in various physiological and pathophysiological processes. Its synthesis is a key step in the storage and transport of cholesterol, and dysregulation of its metabolic pathways is implicated in diseases such as atherosclerosis and non-alcoholic fatty liver disease. This technical guide provides a comprehensive overview of the core biochemical pathways governing the synthesis of this compound, detailed experimental protocols for its study, and quantitative data to support further research and therapeutic development.

Core Synthesis Pathways

The esterification of cholesterol with linoleic acid to form this compound is primarily catalyzed by two distinct enzyme families: Acyl-CoA:cholesterol acyltransferases (ACATs) in the intracellular environment and Lecithin:cholesterol acyltransferase (LCAT) in the plasma.

Intracellular Synthesis via ACAT1 and ACAT2

Within the cell, the synthesis of cholesteryl esters, including cholesteryl linoleoleate, is predominantly carried out by two isoforms of Acyl-CoA:cholesterol acyltransferase, ACAT1 and ACAT2, also known as Sterol O-acyltransferase (SOAT) 1 and 2.[1][2] These enzymes are located in the endoplasmic reticulum and catalyze the transfer of a fatty acyl group from a fatty acyl-CoA molecule to the hydroxyl group of cholesterol.[3]

-

ACAT1 (SOAT1): This isoform is ubiquitously expressed in various tissues and is considered to have a primary housekeeping role in preventing the accumulation of toxic free cholesterol.[4][5]

-

ACAT2 (SOAT2): The expression of this isoform is more restricted, primarily found in the liver and intestines, where it is involved in the assembly and secretion of lipoproteins.[4][6]

The substrate for the acylation of cholesterol is linoleoyl-CoA, which is formed from linoleic acid. Both ACAT1 and ACAT2 can utilize a range of fatty acyl-CoAs, with a preference for oleoyl-CoA (18:1).[7] However, they are also capable of using linoleoyl-CoA to form this compound.[6]

Extracellular Synthesis via LCAT

In the bloodstream, the synthesis of cholesteryl esters, including this compound, is catalyzed by the enzyme Lecithin:cholesterol acyltransferase (LCAT).[8] LCAT is primarily associated with high-density lipoprotein (HDL) particles.[9] It catalyzes the transfer of a fatty acyl group from the sn-2 position of phosphatidylcholine (lecithin) to the hydroxyl group of cholesterol.[9][10] When the fatty acid at the sn-2 position is linoleic acid, the product is this compound. LCAT has a preference for phosphatidylcholines containing linoleic acid (18:2) at the sn-2 position.[11]

Quantitative Data on Enzyme Kinetics

The following table summarizes available quantitative data on the kinetic parameters of the key enzymes involved in this compound synthesis. It is important to note that specific kinetic values can vary depending on the experimental conditions, such as the composition of the assay substrate (e.g., mixed micelles, reconstituted HDL).

| Enzyme | Substrate(s) | Km | Vmax | Source(s) |

| ACAT1 | Cholesterol, Oleoyl-CoA | Data not consistently available | Data not consistently available | [7][12] |

| ACAT2 | Cholesterol, Oleoyl-CoA | Data not consistently available | Data not consistently available | [7] |

| rhLCAT | 3H-cholesterol in proteoliposomes | 31.5 µmol/L | 55.8 nmol/h/nmol rhLCAT | [13] |

| rhLCAT | Bodipy-cholesterol in proteoliposomes | 103.1 µmol/L | 13.4 nmol/h/nmol rhLCAT | [13] |

Experimental Protocols

Accurate measurement of this compound synthesis is crucial for understanding its regulation and for the development of therapeutic inhibitors. Below are detailed methodologies for key experiments.

In Vitro ACAT Activity Assay

This protocol measures the activity of ACAT enzymes in microsomal preparations.

Materials:

-

Microsomal fraction isolated from cells or tissues

-

Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

Substrates:

-

Cholesterol (delivered in a suitable vehicle like Triton X-100 or cyclodextrin)

-

Radiolabeled [14C]Linoleoyl-CoA or unlabeled linoleoyl-CoA

-

-

Bovine serum albumin (fatty acid-free)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Solvent system for TLC (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

-

Scintillation counter and scintillation fluid (for radiolabeled assay)

-

GC-MS or LC-MS/MS system (for non-radiolabeled assay)

Procedure:

-

Microsome Preparation: Isolate microsomes from the desired cell or tissue source using standard differential centrifugation techniques. Determine the protein concentration of the microsomal preparation.

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a defined amount of microsomal protein (e.g., 20-100 µg), and cholesterol. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Start the reaction by adding [14C]Linoleoyl-CoA (or unlabeled linoleoyl-CoA) to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding a solution of chloroform:methanol (2:1, v/v).

-

Lipid Extraction: Extract the lipids using the Bligh-Dyer method or a similar procedure.

-

Analysis:

-

Radiolabeled Assay: Separate the lipid extract by TLC. Visualize the cholesteryl ester band (co-migrate with a this compound standard). Scrape the corresponding silica gel area and quantify the radioactivity using a scintillation counter.[14]

-

Non-radiolabeled Assay: After lipid extraction, the sample can be analyzed by GC-MS or LC-MS/MS to quantify the amount of this compound formed.[15][16]

-

LCAT Activity Assay (Fluorometric)

This protocol describes a common method for measuring LCAT activity in plasma or serum using a fluorescent substrate.[9][10][17]

Materials:

-

Plasma or serum sample

-

LCAT Activity Assay Kit (commercially available kits often contain a fluorescently labeled cholesterol substrate, assay buffer, and a read reagent)

-

96-well microplate (black, clear bottom for fluorescence reading)

-

Fluorometric microplate reader

Procedure:

-

Sample Preparation: Prepare samples (plasma or serum) as required. Dilutions may be necessary to ensure the activity falls within the linear range of the assay.

-

Reaction Setup: In a 96-well microplate, add the assay buffer and the plasma/serum sample.

-

Initiate Reaction: Add the fluorescent LCAT substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-120 minutes), protected from light.

-

Stop Reaction and Read Fluorescence: Add the read reagent as per the kit instructions to stop the reaction. Measure the fluorescence at the appropriate excitation and emission wavelengths as specified by the manufacturer. The change in fluorescence intensity is proportional to the LCAT activity.[9][17]

Quantification of this compound by Mass Spectrometry

This protocol outlines the general workflow for the quantification of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Biological sample (cells, tissue, plasma)

-

Internal standard (e.g., deuterated this compound or another cholesteryl ester not present in the sample)

-

Solvents for lipid extraction (e.g., chloroform, methanol, isopropanol)

-

GC-MS or LC-MS/MS system with appropriate column

Procedure:

-

Sample Preparation and Lipid Extraction: Homogenize the biological sample and add the internal standard. Extract the total lipids using a suitable method such as the Folch or Bligh-Dyer extraction.

-

Sample Derivatization (for GC-MS): For GC-MS analysis, it is often necessary to derivatize the cholesteryl esters to increase their volatility. This can be done by transesterification to fatty acid methyl esters (FAMEs) and silylation of the cholesterol.

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Separate the components on a suitable capillary column.

-

Identify this compound based on its retention time and mass spectrum.

-

Quantify using the peak area ratio of the analyte to the internal standard.[16]

-

-

LC-MS/MS Analysis:

-

Inject the lipid extract directly into the LC-MS/MS system.

-

Separate the lipids on a C18 reverse-phase column.

-

Use multiple reaction monitoring (MRM) to specifically detect the transition of the precursor ion of this compound to a specific product ion.

-

Quantify using the peak area ratio of the analyte to the internal standard.[15][18]

-

Signaling Pathways and Regulation

The synthesis of this compound is tightly regulated by various signaling pathways and cellular conditions to maintain cholesterol homeostasis.

Regulation of ACAT Activity

The activity of ACAT is regulated at multiple levels:

-

Substrate Availability: The primary drivers of ACAT activity are the intracellular concentrations of its substrates, free cholesterol and long-chain fatty acyl-CoAs.[19] An excess of free cholesterol, often derived from the uptake of low-density lipoproteins (LDL), stimulates ACAT activity to store the excess cholesterol as cholesteryl esters.[3]

-

Transcriptional Regulation: The expression of the SOAT1 and SOAT2 genes can be regulated by transcription factors that respond to cellular sterol levels, although they lack canonical sterol regulatory elements in their promoters.[20] For instance, the oncogene β-catenin can directly activate the transcription of SOAT1.[4] The transcription of SOAT2 can be positively regulated by HNF4alpha.[21]

-

Post-translational Modification: ACAT activity can be modulated by post-translational modifications such as phosphorylation and ubiquitination. For example, high levels of cholesterol and fatty acids can prevent the ubiquitination and subsequent degradation of SOAT2.[4]

Regulation of LCAT Activity

LCAT activity in the plasma is influenced by:

-

Apolipoprotein A-I (ApoA-I): ApoA-I, the major protein component of HDL, is a critical cofactor for LCAT activity. It provides the structural platform on HDL for the LCAT reaction to occur.

-

Substrate Composition of HDL: The phospholipid and cholesterol composition of HDL particles can influence LCAT activity. The presence of its preferred substrate, phosphatidylcholine with an unsaturated fatty acid at the sn-2 position, enhances its activity.[22]

-

Post-translational Modifications: LCAT is a glycoprotein, and its glycosylation status can affect its stability and activity.[11]

Visualization of Pathways and Workflows

To facilitate a clearer understanding of the complex processes involved in this compound synthesis, the following diagrams have been generated using the DOT language.

Caption: Overview of intracellular and extracellular synthesis pathways of this compound.

Caption: Key regulatory mechanisms of ACAT activity.

Caption: General workflow for this compound quantification by mass spectrometry.

Conclusion

The synthesis of this compound is a fundamental process in lipid metabolism, orchestrated by the ACAT and LCAT enzyme systems in distinct cellular and extracellular compartments. A thorough understanding of these pathways, their regulation, and the methods to study them is paramount for researchers and drug development professionals. The quantitative data, detailed protocols, and pathway visualizations provided in this guide serve as a critical resource for advancing our knowledge of cholesterol metabolism and for the development of novel therapeutic strategies targeting diseases associated with its dysregulation. Further research into the specific kinetics of these enzymes with linoleate-containing substrates will be invaluable in refining our understanding and therapeutic approaches.

References

- 1. Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SOAT1 - Wikipedia [en.wikipedia.org]

- 3. How Sterol Esterification Affects Lipid Droplet Formation and Cellular Lipid Metabolism - Creative Proteomics [creative-proteomics.com]

- 4. Targeting sterol-O-acyltransferase 1 to disrupt cholesterol metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genecards.org [genecards.org]

- 6. genecards.org [genecards.org]

- 7. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lecithin–cholesterol acyltransferase - Wikipedia [en.wikipedia.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. roarbiomedical.com [roarbiomedical.com]

- 11. uniprot.org [uniprot.org]

- 12. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a Novel Fluorescent Activity Assay for Lecithin:cholesterol Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. Dietary fatty acids regulate acyl-CoA:cholesterol acyltransferase and cytosolic cholesteryl ester hydrolase in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cholesterol regulates ACAT2 gene expression and enzyme activity in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. SOAT2 sterol O-acyltransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 22. Phosphatidylcholine fluidity and structure affect lecithin:cholesterol acyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Enzymatic Synthesis of Cholesteryl Linoleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic synthesis of cholesteryl linoleate, a crucial cholesterol ester involved in various physiological and pathological processes. This document details experimental protocols for synthesis using lipases, presents quantitative data from relevant studies, and outlines methods for purification and analysis. The guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, drug development, and lipid research.

Introduction

This compound is an ester formed from cholesterol and linoleic acid, a polyunsaturated omega-6 fatty acid. It is a major component of lipoproteins, particularly low-density lipoprotein (LDL), and plays a significant role in cholesterol transport and metabolism. The enzymatic synthesis of this compound in vitro is a valuable tool for studying its biological functions, developing analytical standards, and investigating the mechanisms of action of potential therapeutic agents that target lipid metabolism. Enzymes such as lipases and cholesterol esterases are commonly employed for this purpose due to their specificity and ability to function under mild reaction conditions.[1]

Enzymatic Synthesis Approaches

The in vitro synthesis of this compound can be effectively achieved using various lipases, with enzymes from Pseudomonas and Candida species being prominent choices. Cholesterol esterases also catalyze this reaction, although detailed synthetic protocols are less commonly reported in the literature.

Lipase-Catalyzed Synthesis

Lipases are versatile enzymes that can catalyze esterification reactions in environments with low water content. The synthesis of cholesteryl esters using lipases has been demonstrated to be efficient, with several factors influencing the reaction yield, including the choice of enzyme, substrate molar ratio, water content, temperature, and reaction time.[2]

Key Enzymes:

-

Pseudomonas Lipase: This enzyme has been shown to be highly effective in synthesizing cholesteryl esters of polyunsaturated fatty acids.[2]

-

Candida rugosa Lipase: Candida rugosa lipase is another widely used enzyme for the esterification of sterols.[3][4] It has demonstrated high catalytic activity in the synthesis of various phytosterol esters.[3]

Experimental Protocols

The following sections provide detailed methodologies for the enzymatic synthesis of this compound based on established protocols for similar cholesteryl esters.

Protocol 1: Synthesis using Pseudomonas Lipase

This protocol is adapted from the synthesis of cholesteryl docosahexaenoate and is expected to be effective for this compound.[2]

Materials:

-

Cholesterol

-

Linoleic Acid

-

Pseudomonas sp. Lipase (e.g., LIPOSAM)

-

Organic Solvent (e.g., n-hexane, optional for substrate dissolution)

-

Deionized Water

-

Reaction vessel with magnetic stirrer

-

Incubator or water bath

Procedure:

-

Substrate Preparation: Prepare a reaction mixture with a cholesterol to linoleic acid molar ratio of 1:3.

-

Solvent Addition (Optional): If needed, dissolve the cholesterol and linoleic acid in a minimal amount of a suitable organic solvent.

-

Water Content: Add deionized water to the reaction mixture to achieve a final concentration of 30% (w/w).

-

Enzyme Addition: Add Pseudomonas lipase to the mixture at a concentration of 3000 units per gram of the total reaction mixture.

-

Incubation: Incubate the reaction mixture at 40°C with continuous stirring at 500 rpm for 24 hours.

-

Reaction Termination: Stop the reaction by adding an excess of a solvent mixture like chloroform:methanol (2:1, v/v) to denature the enzyme and extract the lipids.

-

Purification: The synthesized this compound can be purified from the reaction mixture using silica gel column chromatography.[2]

-

Analysis: Analyze the purified product using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Mass Spectrometry (MS) to confirm its identity and purity.[2]

Protocol 2: Synthesis using Candida rugosa Lipase

This protocol is based on the synthesis of phytosterol linolenate and can be adapted for this compound.[3]

Materials:

-

Cholesterol

-

Ethyl Linoleate (as acyl donor)

-

Candida rugosa Lipase

-

Organic Solvent (e.g., iso-octane)

-

Molecular Sieves (3 Å)

-

Orbital shaker

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine cholesterol (e.g., 75 mmol/L) and ethyl linoleate at a molar ratio of 1:1.75 in iso-octane.

-

Dehydration: Add 3 Å molecular sieves to the reaction mixture at a concentration of 120 g/L to remove any water produced during the reaction.

-

Enzyme Addition: Add Candida rugosa lipase at a concentration of 20 g/L.

-

Incubation: Incubate the mixture at 40°C in an orbital shaker at 150 rpm for up to 24 hours. Monitor the reaction progress by taking samples at different time intervals.

-

Reaction Termination and Purification: Stop the reaction and purify the product as described in Protocol 1.

-

Analysis: Confirm the product identity and purity using appropriate analytical techniques.

Quantitative Data

The following tables summarize quantitative data from studies on the enzymatic synthesis of cholesteryl and other sterol esters. While specific data for this compound is limited, these results provide a strong indication of the potential yields and conversion rates achievable.

Table 1: Lipase-Catalyzed Synthesis of Cholesteryl Docosahexaenoate [2]

| Parameter | Value |

| Enzyme | Pseudomonas Lipase |

| Substrates | Cholesterol, Docosahexaenoic Acid (DHA) |

| Molar Ratio (Cholesterol:DHA) | 1:3 |

| Water Content | 30% (w/w) |

| Enzyme Concentration | 3000 U/g |

| Temperature | 40°C |

| Reaction Time | 24 hours |

| Esterification Extent | 89.5% |

Table 2: Lipase-Catalyzed Synthesis of Conjugated Linoleyl Beta-Sitosterol [5]

| Parameter | Value |

| Enzyme | Lipase |

| Substrates | Beta-Sitosterol, Conjugated Linoleic Acid (CLA) |

| Molar Ratio (Beta-Sitosterol:CLA) | 1:1 |

| Solvent | n-hexane |

| Temperature | 50°C |

| Reaction Time | 72 hours |

| Yield | 72.6% |

Table 3: Lipase-Catalyzed Synthesis of Phytosterol Linolenate [3]

| Parameter | Value |

| Enzyme | Candida rugosa Lipase |

| Substrates | Phytosterols, Ethyl Linolenate |

| Molar Ratio (Phytosterol:Ethyl Linolenate) | 1:1.75 |

| Solvent | Iso-octane |

| Temperature | 40°C |

| Reaction Time | 2 hours |

| Yield | 95.9 ± 0.8% |

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the enzymatic synthesis of this compound.

Conclusion

The in vitro enzymatic synthesis of this compound is a robust and efficient method for producing this important lipid for research and development purposes. Lipases from Pseudomonas and Candida species have demonstrated high efficacy in catalyzing the esterification of cholesterol with fatty acids. By carefully controlling reaction parameters such as substrate molar ratio, water content, temperature, and reaction time, high yields of the desired product can be achieved. The protocols and data presented in this guide provide a solid foundation for researchers to establish and optimize the synthesis of this compound in their own laboratories. Further research into the use of cholesterol esterases for synthesis and the development of immobilized enzyme systems could offer additional avenues for improving the efficiency and scalability of this process.

References

- 1. Versatile Lipases from the Candida rugosa-like Family: A Mechanistic Insight Using Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Fatty acid steryl, stanyl, and steroid esters by esterification and transesterification in vacuo using Candida rugosa lipase as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipase-catalyzed synthesis of conjugated linoleyl beta-sitosterol and its cholesterol-lowering properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Cholesteryl Linoleate as a Biomarker for Atherosclerosis

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the accumulation of lipids, inflammatory cells, and fibrous elements within the arterial intima, leading to the formation of atherosclerotic plaques. The oxidation of low-density lipoproteins (LDL) is a pivotal initiating event in this cascade. Cholesteryl esters are the primary form in which cholesterol is stored and transported within the hydrophobic core of LDL particles. Among these, cholesteryl linoleate, an ester of cholesterol and the polyunsaturated fatty acid linoleic acid, is the most abundant.[1] Due to the susceptibility of its polyunsaturated acyl chain to oxidation, this compound and its oxidized derivatives have emerged as critical players in the pathophysiology of atherosclerosis and are increasingly recognized as valuable biomarkers for disease progression and risk stratification.

This technical guide provides an in-depth overview of the role of this compound in atherosclerosis, summarizes key quantitative data, details relevant experimental protocols for its measurement, and visualizes the core pathways and workflows involved.

The Biochemical Role and Pathophysiology

The journey from a native LDL particle to a pro-inflammatory entity begins with the oxidation of its components, particularly this compound. This process, driven by reactive oxygen species in the subendothelial space, transforms LDL into oxidized LDL (oxLDL), a key driver of atherogenesis.[2][3]

The oxidation of this compound generates a spectrum of products, including this compound hydroperoxides (CLOOH) and secondary degradation products like core aldehydes (e.g., cholesteryl 9-oxononanoate).[3][4] These oxidized cholesteryl esters (OxCE) accumulate in human atherosclerotic lesions and exhibit significant pro-atherogenic properties.[4][5]

Once oxLDL is formed, it is readily taken up by macrophages via scavenger receptors (e.g., CD36), a process not regulated by intracellular cholesterol levels.[6][7] Inside the macrophage, the oxidized cholesteryl esters are resistant to hydrolysis by lysosomal acid lipase.[5][8] This resistance to degradation, coupled with continued uptake of oxLDL, leads to the massive intracellular accumulation of lipid droplets. This transforms the macrophages into "foam cells," the hallmark of early atherosclerotic lesions.[6][9] Furthermore, OxCE can trigger inflammatory signaling pathways in macrophages, partly through Toll-like receptor 4 (TLR4), perpetuating a cycle of inflammation and lipid accumulation within the plaque.[4][10]

Caption: Pathophysiological cascade from this compound oxidation to foam cell formation.

Quantitative Data and Biomarker Significance

The quantification of this compound and its oxidized products in biological samples provides a direct measure of the oxidative stress and lipid burden associated with atherosclerosis. The ratio of this compound to more stable esters, such as cholesteryl oleate (CL/CO ratio), has been proposed as a functional biomarker of lipoprotein damage and disease severity.[1]

| Parameter | Finding | Biological Matrix | Significance | Reference |

| Oxidation Level in Plaque | On average, 23% of this compound is oxidized. | Human Atherosclerotic Lesions | Demonstrates significant in-vivo oxidation at the site of disease. | [4] |

| Oxidation Range in Plaque | Oxidized cholesteryl esters can comprise 11% to 92% of the CE-PUFA pool. | Human Atherosclerotic Lesions | Highlights variability in plaque composition and oxidative burden. | [4] |

| Reduction in Disease | 70% reduction in this compound in LDL. | Plasma from β-thal/Hb E patients | Links high oxidative stress with depletion of the primary oxidizable lipid. | [1] |

| Atheroma Regression | Mean aortic cholesteryl ester content decreased from 7.6 mg to 3.1 mg. | Rabbit Aortas | Shows dynamic changes in cholesteryl ester pools with disease regression. | [11] |

| CL/CO Ratio | Inversely related to the degree of clinical severity. | Plasma from β-thal/Hb E patients | Proposed as a sensitive index of lipoprotein damage and oxidative stress. | [1] |

Experimental Protocols

Accurate measurement of this compound and its derivatives is critical for its validation and use as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its specificity and sensitivity.

Protocol: Quantification of Cholesteryl Esters by LC-MS/MS

This protocol provides a general framework for the analysis of this compound from plasma or tissue homogenates.

1. Sample Preparation and Lipid Extraction:

-

To 50-100 µL of plasma or a known amount of tissue homogenate, add an internal standard (e.g., deuterated cholesterol-d7 or cholesteryl heptadecanoate).

-

Perform a lipid extraction using a modified Bligh and Dyer method with a chloroform/methanol/water solvent system.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried extract in an appropriate solvent (e.g., methanol/chloroform 3:1 v/v) for LC-MS/MS analysis.[12]

2. Liquid Chromatography (LC) Separation:

-

Column: Use a reverse-phase C18 column (e.g., 5 µm particle size, 50 x 4.6 mm).[13]

-

Mobile Phase A: Acetonitrile with 0.1% formic acid.

-

Mobile Phase B: Isopropanol with 0.1% formic acid.

-

Gradient: A typical gradient would start at a lower percentage of solvent B, ramping up to a high percentage to elute the hydrophobic cholesteryl esters. For example, 35-100% B over 13 minutes.[12]

-

Flow Rate: 250-300 µL/min.

-

Column Temperature: 45 °C.[12]

3. Mass Spectrometry (MS) Detection:

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.[14]

-

Instrumentation: A triple quadrupole or Quadrupole Time-of-Flight (QTOF) mass spectrometer.[13]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with fragmentation (MS/MS) for identification.

-

Transitions: Monitor for the specific precursor-to-product ion transition. For all cholesteryl esters, a characteristic product ion corresponding to the dehydrated cholesterol backbone (m/z 369.35) is observed upon collision-induced dissociation. The precursor ion will be the [M+NH₄]⁺ or [M+H]⁺ adduct of the specific cholesteryl ester (e.g., this compound, C45H78O2, precursor m/z ~666.6 for the ammonium adduct).

Caption: Standard experimental workflow for this compound quantification by LC-MS/MS.

Protocol: General Biochemical Assay

Commercial enzymatic assays provide a high-throughput method to determine total cholesteryl ester content.

1. Principle: This method relies on a two-step enzymatic reaction. First, cholesterol esterase hydrolyzes cholesteryl esters to free cholesterol and fatty acids. Second, cholesterol oxidase acts on the total free cholesterol (endogenous + newly formed), producing hydrogen peroxide, which is detected via a colorimetric or luminescent reaction.[15]

2. Procedure Outline:

-

Prepare two sets of wells for each sample.

-

To the first set ("Total Cholesterol"), add the reaction reagent containing cholesterol esterase.

-

To the second set ("Free Cholesterol"), add the reaction reagent without cholesterol esterase.

-

Incubate as per the manufacturer's instructions (e.g., 60 minutes at room temperature).[15]

-

Measure the signal (e.g., luminescence or absorbance).

-

Calculate the cholesteryl ester concentration by subtracting the free cholesterol signal from the total cholesterol signal.

Note: This method provides the total amount of cholesteryl esters and does not differentiate between this compound and other species.

Conclusion and Future Directions

This compound and its oxidation products are intimately involved in the initiation and progression of atherosclerosis. Their accumulation in plaques and the resulting inflammatory response underscore their pathological importance. As a biomarker, the concentration of this compound, its oxidized derivatives, or its ratio to other cholesteryl esters can provide a valuable window into the oxidative and metabolic status of an individual.

For researchers and drug development professionals, the robust methodologies now available for quantifying these lipids offer powerful tools. These can be applied to:

-

Patient Stratification: Identifying individuals with a high oxidative burden who may benefit most from targeted antioxidant or anti-inflammatory therapies.

-

Pharmacodynamic Assessment: Monitoring the effect of novel therapies on LDL oxidation and lipid metabolism in preclinical and clinical studies.

-

Target Identification: Further elucidating the pathways affected by oxidized cholesteryl esters to uncover new therapeutic targets.

The continued refinement of analytical techniques and their application in large-scale clinical cohorts will further solidify the position of this compound as a key biomarker in the management and therapeutic intervention of atherosclerotic cardiovascular disease.

References

- 1. The reduction of this compound in lipoproteins: an index of clinical severity in beta-thalassemia/Hb E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Overview of OxLDL and Its Impact on Cardiovascular Health: Focus on Atherosclerosis [frontiersin.org]

- 3. Cholesteryl ester oxidation products in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidized cholesteryl esters and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidation products of this compound are resistant to hydrolysis in macrophages, form complexes with proteins, and are present in human atherosclerotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Foam cell - Wikipedia [en.wikipedia.org]

- 7. Frontiers | The cell origins of foam cell and lipid metabolism regulated by mechanical stress in atherosclerosis [frontiersin.org]

- 8. Accumulation and metabolism of low density lipoprotein-derived this compound hydroperoxide and hydroxide by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipid homeostasis and the formation of macrophage-derived foam cells in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxidized cholesteryl esters and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Use of 3H-cholesteryl linoleyl ether as a quantitative marker for loss of cholesteryl ester during regression of cholesterol-induced aortic atheromas in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol for Cholesterol & Derivatives in Eye Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

- 13. biorxiv.org [biorxiv.org]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. promega.com [promega.com]

An In-depth Technical Guide to the Intracellular Transport Mechanisms of Cholesteryl Linoleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl linoleate, a predominant cholesteryl ester in low-density lipoproteins (LDL), is a critical molecule in cellular cholesterol homeostasis and pathology. Its intracellular journey, from uptake to its ultimate metabolic fate, involves a complex and highly regulated network of transport mechanisms. This technical guide provides a comprehensive overview of the core pathways governing the intracellular trafficking of this compound. It details the processes of endocytic uptake, lysosomal hydrolysis, and the subsequent transport of its cholesterol moiety to various organelles, including the endoplasmic reticulum (ER) and lipid droplets, via both vesicular and non-vesicular routes. Key protein players, such as the LDL receptor, NPC1, NPC2, and START domain proteins, are discussed in the context of their roles in this intricate transport machinery. Furthermore, this guide outlines detailed experimental protocols for studying these transport pathways and presents available quantitative data to provide a deeper understanding of the kinetics and specificity of these processes.

Introduction

The intracellular transport of cholesteryl esters, particularly this compound, is fundamental to maintaining cellular cholesterol balance. Dysregulation of these pathways is a hallmark of numerous diseases, including atherosclerosis and Niemann-Pick type C disease. This guide serves as a technical resource for researchers, elucidating the known mechanisms of this compound transport and providing practical methodologies for its investigation.

The Intracellular Journey of this compound: A Multi-step Process

The trafficking of this compound within the cell is a sequential process initiated by the uptake of lipoproteins and culminating in the distribution of its constituent cholesterol and fatty acid.

Uptake via Receptor-Mediated Endocytosis

The primary route for cellular entry of this compound is through the receptor-mediated endocytosis of LDL particles.

-

Binding and Internalization: LDL particles, rich in this compound, bind to the LDL receptor (LDLR) on the plasma membrane. This binding triggers the formation of clathrin-coated pits, which invaginate and pinch off to form clathrin-coated vesicles, internalizing the LDLR-LDL complex.

-

Endosomal Sorting: The clathrin coat is rapidly lost, and the vesicle fuses with early endosomes. The acidic environment of the early endosome (pH ~6.0) induces a conformational change in the LDLR, causing it to release the LDL particle. The LDLR is then recycled back to the plasma membrane, while the LDL particle is trafficked to late endosomes and subsequently to lysosomes.

Lysosomal Hydrolysis: The Liberation of Cholesterol

Within the harsh environment of the lysosome, this compound is hydrolyzed.

-

Enzymatic Action: The enzyme lysosomal acid lipase (LAL) cleaves the ester bond of this compound, releasing free cholesterol and linoleic acid.[1][2][3]

-

Egress from the Lysosome: The liberated free cholesterol must then exit the lysosome to be utilized by the cell. This critical step is facilitated by the coordinated action of two key proteins:

-

Niemann-Pick C2 (NPC2): A soluble protein within the lysosomal lumen that binds to the newly freed cholesterol.[1][3][4][5][6][7]

-

Niemann-Pick C1 (NPC1): A large transmembrane protein located in the limiting membrane of the late endosome/lysosome. NPC2 is thought to transfer its cholesterol cargo to the N-terminal domain of NPC1, which then facilitates the movement of cholesterol out of the lysosome.[1][3][4][5][6][7] Defects in either of these proteins result in the accumulation of cholesterol within the lysosome, the hallmark of Niemann-Pick type C disease.[4][5][7]

-

Post-Lysosomal Trafficking of Cholesterol

Once exported from the lysosome, free cholesterol is distributed to other cellular organelles through two primary mechanisms: vesicular and non-vesicular transport.

A portion of the lysosomally-derived cholesterol is transported via membrane-bound vesicles.

-

Transport to the Trans-Golgi Network (TGN): Evidence suggests that cholesterol moves from the NPC1-containing compartment to the TGN. This transport is dependent on SNARE proteins, indicating a role for vesicular fusion in this process.[8][9][10] From the TGN, cholesterol can be further distributed to the plasma membrane and other destinations.

A significant and rapid mode of cholesterol transport occurs independently of vesicles, often at membrane contact sites (MCS), where two organelles come into close apposition. This process is mediated by lipid transfer proteins (LTPs).

-

Role of START Domain Proteins: The steroidogenic acute regulatory protein (StAR)-related lipid transfer (START) domain-containing proteins are a key family of LTPs involved in non-vesicular cholesterol transport.[1][4][11][12][13] These proteins possess a hydrophobic pocket that can bind a single cholesterol molecule, shielding it from the aqueous cytoplasm as it is transferred between membranes.

-

Transport to the Endoplasmic Reticulum (ER): The ER is a central hub for cholesterol metabolism. Lysosome-derived cholesterol is transported to the ER for two main purposes:

-

Regulation of Cholesterol Homeostasis: The arrival of cholesterol at the ER triggers feedback mechanisms that suppress endogenous cholesterol synthesis.

-

Esterification and Storage: Excess cholesterol is re-esterified by the enzyme Acyl-CoA: cholesterol acyltransferase (ACAT) to form cholesteryl esters. These esters are then stored in cytosolic lipid droplets.[2][14]

-

-

Transport to the Plasma Membrane: A significant portion of the liberated cholesterol is transported to the plasma membrane, where it is a crucial component for maintaining membrane fluidity and function.

Lipid Droplets: A Dynamic Storage Hub

Lipid droplets are not merely inert storage depots but are dynamic organelles that actively participate in lipid metabolism and trafficking.

-

Formation: Cholesteryl esters synthesized in the ER are packaged into lipid droplets, which bud off from the ER membrane.

-

Mobilization: When the cell requires cholesterol, the stored cholesteryl esters in lipid droplets are hydrolyzed by neutral cholesteryl ester hydrolase (nCEH), releasing free cholesterol that can then be transported to other organelles.

Signaling Pathways and Logical Relationships

The intracellular transport of this compound and its derived cholesterol is a tightly regulated process. The following diagrams illustrate key pathways and experimental workflows.

Caption: LDL-mediated uptake and lysosomal processing of this compound.

Caption: Non-vesicular cholesterol transport mediated by START domain proteins.

Quantitative Data

Quantitative data on the intracellular transport of this compound is sparse. Most studies focus on the subsequent transport of free cholesterol. The available data provides insights into the relative rates and affinities of related processes.

| Parameter | Value | Molecule | System | Reference |

| Relative Transfer Rate | Oleate > Linoleate > Arachidonate > Palmitate | Cholesteryl Esters | Lipid Transfer Protein (in vitro) | [1] |

| Binding Affinity (Kd) | 30-50 nM | Cholesterol | NPC2 | [5] |

| Binding Affinity (Kd) | 120 nM | CETP | POPC/apoA-I discoidal particles | [15] |

| Binding Affinity (Kd) | 20-30 nM | CETP | Discs with 1 mol% cholesteryl oleate | [15] |

| Serum Concentration | 1.8 ± 0.6 µg/ml (males), 2.0 ± 0.5 µg/ml (females) | CETP | Human | [16][17] |

Experimental Protocols

Investigating the intracellular transport of this compound requires a combination of techniques to label, track, and quantify its movement and metabolism.

Protocol for Fluorescent Labeling and Live-Cell Imaging

This protocol outlines the use of a fluorescently labeled cholesteryl ester analog to visualize its intracellular trafficking.

Materials:

-

Fluorescent this compound analog (e.g., BODIPY-cholesteryl linoleate)

-

Lipoprotein-deficient serum (LPDS)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging buffer

-

Confocal microscope with environmental chamber

Procedure:

-

Cell Culture: Plate cells of interest (e.g., macrophages, fibroblasts) on glass-bottom dishes suitable for microscopy. Culture cells to 70-80% confluency.

-

Lipoprotein Depletion: To enhance the uptake of labeled lipoproteins, incubate cells in medium containing LPDS for 24-48 hours prior to the experiment.

-

Preparation of Labeled Lipoproteins: Reconstitute LDL particles with the fluorescent this compound analog according to established protocols. This typically involves incubation of the fluorescent lipid with LDL in the presence of a solvent, followed by dialysis to remove the solvent.

-

Cell Labeling (Pulse):

-

Remove the LPDS-containing medium and wash the cells once with warm PBS.

-

Add medium containing the labeled LDL (typically 10-50 µg/mL) to the cells.

-

Incubate for a short period (e.g., 5-30 minutes) at 37°C to allow for internalization.

-

-

Chase:

-

Remove the labeling medium and wash the cells three times with warm PBS to remove unbound labeled LDL.

-

Add fresh, pre-warmed complete medium.

-

Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes) to follow the trafficking of the fluorescent label.

-

-

Live-Cell Imaging:

-

At each chase time point, replace the medium with live-cell imaging buffer.

-

Image the cells using a confocal microscope equipped with a 37°C and 5% CO2 environmental chamber. Use appropriate laser lines and filters for the chosen fluorophore.

-

Acquire z-stacks to visualize the three-dimensional distribution of the fluorescent signal within the cells.

-

Caption: Workflow for fluorescent labeling and live-cell imaging of this compound.

Protocol for Subcellular Fractionation and Lipid Analysis

This protocol describes the separation of cellular organelles to determine the distribution of this compound and its metabolites.

Materials:

-

Cultured cells treated with labeled or unlabeled this compound

-

Homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4)

-

Dounce homogenizer

-

Centrifuge and ultracentrifuge with appropriate rotors

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

-

Cell Harvest:

-

Wash cells with ice-cold PBS and scrape them into a conical tube.

-

Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

-

Homogenization:

-

Resuspend the cell pellet in ice-cold homogenization buffer.

-

Lyse the cells using a Dounce homogenizer with a tight-fitting pestle on ice.

-

-

Differential Centrifugation:

-

Nuclear Fraction: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C). The pellet contains the nuclei.

-

Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C). The pellet contains the mitochondria.

-

Microsomal (ER) and Cytosolic Fractions: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C). The pellet contains the microsomal fraction (including the ER), and the supernatant is the cytosolic fraction.

-

-

Lipid Droplet Isolation (Optional): Lipid droplets can be isolated from the post-nuclear supernatant by ultracentrifugation on a sucrose density gradient.

-

Lipid Extraction:

-

For each subcellular fraction, perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure. This involves adding a mixture of chloroform and methanol to the sample to separate the lipids into an organic phase.

-

-

Lipid Analysis:

-

Dry the lipid extracts under a stream of nitrogen.

-

Resuspend the lipids in an appropriate solvent.

-

Analyze the lipid composition by HPLC-MS/MS to identify and quantify this compound and free cholesterol in each fraction.

-

Caption: Workflow for subcellular fractionation and lipid analysis.

Protocol for [3H]-Cholesteryl Linoleate Pulse-Chase Analysis

This protocol uses a radiolabeled tracer to quantitatively follow the metabolism and transport of this compound.

Materials:

-

[3H]-cholesteryl linoleate

-

LDL

-

Cell culture medium and LPDS

-

Scintillation counter and scintillation fluid

-

Thin-layer chromatography (TLC) plates and developing solvents

Procedure:

-

Preparation of [3H]-LDL: Prepare LDL reconstituted with [3H]-cholesteryl linoleate.

-

Pulse:

-

Culture cells in medium with LPDS for 24-48 hours.

-

Incubate cells with medium containing [3H]-LDL for a defined period (e.g., 1-2 hours) at 37°C.

-

-

Chase:

-

Remove the [3H]-LDL containing medium and wash the cells thoroughly with warm PBS.

-

Add fresh medium containing an excess of unlabeled LDL or serum.

-

At various chase time points, harvest the cells.

-

-

Subcellular Fractionation and Lipid Extraction:

-

Perform subcellular fractionation as described in Protocol 5.2.

-

Extract the lipids from each fraction.

-

-

Analysis:

-

Total Radioactivity: Measure the total radioactivity in an aliquot of each lipid extract using a scintillation counter to determine the amount of [3H]-label in each organelle at each time point.

-

Separation of Lipids: Separate the lipid extracts by TLC to distinguish between [3H]-cholesteryl linoleate and [3H]-cholesterol. Scrape the corresponding spots from the TLC plate and measure their radioactivity. This allows for the quantification of both the transport of the intact ester and the rate of its hydrolysis.

-

Conclusion and Future Directions

The intracellular transport of this compound is a complex process that is central to cellular cholesterol homeostasis. While the general pathways of LDL uptake, lysosomal hydrolysis, and subsequent cholesterol trafficking are well-established, many of the finer details, particularly concerning the transport of the intact cholesteryl ester and the specific roles of different lipid transfer proteins, remain to be fully elucidated. The experimental protocols outlined in this guide provide a framework for investigating these processes. Future research, leveraging advanced imaging techniques and quantitative proteomics and lipidomics, will be crucial for a more complete understanding of the intricate network that governs the intracellular fate of this compound. This knowledge will be invaluable for the development of novel therapeutic strategies for diseases characterized by aberrant cholesterol metabolism.

References

- 1. joe.bioscientifica.com [joe.bioscientifica.com]

- 2. Routes and mechanisms of post-endosomal cholesterol trafficking: A story that never ends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cholesterol - Wikipedia [en.wikipedia.org]

- 4. START domain proteins and the intracellular trafficking of cholesterol in steroidogenic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Live-Cell Imaging of Fluorescent Sterols for Analysis of Intracellular Cholesterol Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence for a cholesterol transport pathway from lysosomes to endoplasmic reticulum that is independent of the plasma membrane [pubmed.ncbi.nlm.nih.gov]

- 7. Cell-free transfer of cholesterol from lysosomes to phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A role for retrosomes in intracellular cholesterol transport from endosomes to the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of endosomal cholesteryl ester metabolism by membrane cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. The mammalian START domain protein family in lipid transport in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fluorescent Sterols and Cholesteryl Esters as Probes for Intracellular Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular determinants of plasma cholesteryl ester transfer protein binding to high density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cholesteryl ester transfer protein - Wikipedia [en.wikipedia.org]

- 17. Enzyme immunoassay for cholesteryl ester transfer protein in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Proteome of Cholesteryl Linoleate-Rich Lipid Droplets: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid droplets (LDs) are dynamic cellular organelles central to lipid and energy homeostasis. Far from being inert storage depots, LDs are now recognized as complex structures with a diverse proteome that dictates their function. While much of the research has focused on triacylglycerol (TAG)-rich LDs, those enriched in cholesteryl esters (CE), particularly cholesteryl linoleate, play critical roles in specific cell types like steroidogenic cells and macrophages. This technical guide provides a comprehensive overview of the proteomics of this compound-rich lipid droplets, detailing experimental methodologies, presenting quantitative data, and visualizing associated signaling pathways.

Within cells, lipids are stored in lipid droplets, which consist of a neutral lipid core enclosed by a phospholipid monolayer and an outer layer of proteins.[1] The composition of the neutral lipid core varies depending on the cell type and its metabolic function, with two main types being those rich in triacylglycerols (TAG) and those rich in cholesteryl esters (CE).[1][2] CE-rich LDs are prominent in steroidogenic cells, where they serve as a reservoir of cholesterol for hormone synthesis, and in macrophages, where their accumulation is a hallmark of foam cell formation in atherosclerosis.[2]

The protein contingent of these specialized LDs is crucial for their biogenesis, stability, and the regulated mobilization of their cholesteryl ester stores. Understanding the proteome of this compound-rich LDs is therefore essential for elucidating their role in both normal physiology and disease, and for identifying potential therapeutic targets.

Quantitative Proteomic Data

The following tables summarize quantitative proteomic data comparing the protein composition of CE-rich and TAG-rich lipid droplets, primarily derived from studies in steroidogenic cells. This data highlights proteins that are significantly enriched in this compound-laden lipid droplets.

Table 1: Proteins Enriched in Cholesteryl Ester-Rich Lipid Droplets

| Protein | Gene | Function | Fold Enrichment (CE vs. TAG) |

| Vimentin | VIM | Intermediate filament protein, involved in LD trafficking and cholesterol transport | High |

| Perilipin 2 (ADRP) | PLIN2 | LD coat protein, regulates lipase access | Elevated |

| Rab5c | RAB5C | Small GTPase, involved in vesicle trafficking | Elevated |

| Rab8a | RAB8A | Small GTPase, involved in vesicle trafficking | Elevated |

| Annexin A2 | ANXA2 | Calcium-dependent phospholipid-binding protein | Elevated |

| Heat shock protein 70 | HSPA1A/HSPA1B | Chaperone protein | Elevated |

| GRP78 (HSPA5) | HSPA5 | Chaperone protein, ER stress response | Elevated |

| Tubulin alpha-1A chain | TUBA1A | Cytoskeletal protein | Elevated |

| Tubulin beta chain | TUBB | Cytoskeletal protein | Elevated |

| Voltage-dependent anion channel 1 | VDAC1 | Mitochondrial outer membrane protein | Elevated |

Note: Fold enrichment values are qualitative summaries from comparative proteomic studies. For precise quantitative data, refer to the source literature such as Khor et al., 2014.

Table 2: Proteins with Similar Abundance in CE-Rich and TAG-Rich Lipid Droplets

| Protein | Gene | Function |

| Fatty acid synthase | FASN | Enzyme in fatty acid synthesis |

| 14-3-3 protein zeta/delta | YWHAZ | Signal transduction |

| ATP synthase subunit alpha | ATP5A1 | Mitochondrial ATP synthesis |

| Elongation factor 1-alpha 1 | EEF1A1 | Protein synthesis |

| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | Glycolysis |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the proteomic analysis of this compound-rich lipid droplets.

Isolation of this compound-Rich Lipid Droplets

This protocol is adapted from methods for isolating LDs from cultured cells, such as steroidogenic cells, by density gradient centrifugation.[3]

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Hypotonic lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM EDTA, with protease inhibitors)

-

Sucrose solutions (e.g., 60% and 5% w/v in lysis buffer)

-

Dounce homogenizer

-

Ultracentrifuge and appropriate rotors (e.g., SW41Ti)

Procedure:

-

Cell Culture and Induction of CE-Rich LDs: Culture steroidogenic cells (e.g., granulosa cells, Leydig cells) under standard conditions. To induce the formation of CE-rich LDs, supplement the culture medium with high-density lipoprotein (HDL) at a suitable concentration (e.g., 500 µg/mL) for 24-48 hours.

-

Cell Harvesting: Wash the cells twice with ice-cold PBS. Scrape the cells into ice-cold PBS and pellet them by centrifugation at 1,000 x g for 10 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 10-15 minutes. Lyse the cells using a Dounce homogenizer with a tight-fitting pestle (approximately 200 strokes). Complete cell lysis can be confirmed by trypan blue staining.

-

Preparation of Post-Nuclear Supernatant: Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris. Collect the supernatant (post-nuclear supernatant).

-

Density Gradient Ultracentrifugation:

-

Adjust the density of the post-nuclear supernatant with a 60% sucrose solution to a final concentration of 20%.

-

Carefully layer this sample into the bottom of an ultracentrifuge tube.

-

Gently overlay the sample with a 5% sucrose solution, followed by lysis buffer to fill the tube.

-

Centrifuge at approximately 28,000 x g for 30 minutes at 4°C. Allow the rotor to coast to a stop to avoid disturbing the gradient.

-

-

Lipid Droplet Collection: The lipid droplets will float to the top of the gradient, forming a white band. Carefully collect this fraction.

-

Washing: To remove contaminating proteins, the collected LD fraction can be washed by resuspending in lysis buffer and repeating the ultracentrifugation step.

Protein Extraction and Preparation for Mass Spectrometry

Materials:

-

Acetone, ice-cold

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate buffer (50 mM, pH 8.0)

Procedure:

-

Protein Precipitation: Add four volumes of ice-cold acetone to the isolated lipid droplet fraction. Incubate at -20°C overnight to precipitate the proteins.

-

Protein Pellet Collection: Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins. Discard the supernatant.

-

Solubilization and Denaturation: Resuspend the protein pellet in a buffer containing 8 M urea in 50 mM ammonium bicarbonate.

-

Reduction and Alkylation:

-

Add DTT to a final concentration of 5 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

-

Add IAA to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes to alkylate the reduced cysteines.

-

-

Digestion:

-

Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Peptide Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction column. The cleaned peptides are then dried and stored at -80°C until mass spectrometry analysis.

Quantitative Proteomics by Tandem Mass Tagging (TMT)

TMT is a powerful technique for relative quantification of proteins in multiple samples simultaneously.

Procedure:

-

Peptide Labeling: Resuspend the dried peptide samples from different conditions (e.g., CE-rich vs. TAG-rich LDs) in a labeling buffer. Add the appropriate TMT reagent to each sample and incubate for 1 hour at room temperature.

-

Quenching: Quench the labeling reaction by adding hydroxylamine.

-

Sample Pooling: Combine the labeled peptide samples in a 1:1 ratio.

-

Fractionation: To reduce sample complexity, the pooled sample is typically fractionated by high-pH reversed-phase liquid chromatography.

-

LC-MS/MS Analysis: Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is programmed to isolate a precursor ion, fragment it, and measure the masses of the fragment ions and the TMT reporter ions.

-

Data Analysis: The intensity of the TMT reporter ions for each peptide is used to calculate the relative abundance of that peptide (and thus its parent protein) across the different samples.

Validation by Selected Reaction Monitoring (SRM)

SRM is a targeted mass spectrometry technique used to validate the findings from discovery proteomics experiments with high sensitivity and specificity.[4][5]

Procedure:

-

Peptide and Transition Selection: For each protein of interest, select 2-3 proteotypic peptides (peptides unique to that protein). For each peptide, select 3-5 of the most intense and specific fragment ions (transitions) from the discovery MS/MS data.[4]

-

SRM Assay Development: Optimize the collision energy for each transition to maximize the signal intensity.

-

LC-SRM Analysis: Analyze the digested peptide samples using a triple quadrupole mass spectrometer operating in SRM mode. The instrument is programmed to specifically monitor the selected transitions for the target peptides at their expected elution times.[6]

-

Data Analysis: The peak area of the transitions for each peptide is integrated and used for relative or absolute quantification.

Signaling Pathways and Workflows

The proteins associated with this compound-rich lipid droplets are involved in a variety of signaling pathways and cellular processes. The following diagrams, generated using the DOT language, illustrate some of these key relationships.

Caption: Experimental workflow for the proteomic analysis of CE-rich lipid droplets.

Caption: Role of CE-rich LDs in steroidogenesis.

Caption: Rab GTPase cycle in lipid droplet trafficking.

Conclusion

The proteome of this compound-rich lipid droplets is distinct from that of their TAG-rich counterparts, reflecting their specialized roles in cellular metabolism. The enrichment of proteins involved in cholesterol transport (Vimentin), vesicle trafficking (Rab proteins), and structural organization points to a highly regulated system for the storage and mobilization of cholesterol. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate the intricacies of these unique organelles. Further research into the dynamic nature of this proteome in response to various stimuli will undoubtedly uncover new regulatory mechanisms and potential therapeutic targets for diseases associated with aberrant cholesterol metabolism, such as steroidogenesis disorders and atherosclerosis.

References

- 1. The Proteome of Cholesteryl-Ester-Enriched Versus Triacylglycerol-Enriched Lipid Droplets | PLOS One [journals.plos.org]

- 2. Lipid Droplets and Steroidogenic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of Lipid Droplets from Cells by Density Gradient Centrifugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 5. Selected reaction monitoring - Wikipedia [en.wikipedia.org]

- 6. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]

The Genetic Nexus of Cholesteryl Linoleate Metabolism: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide on the genetic regulation of cholesteryl linoleate metabolism, tailored for researchers, scientists, and drug development professionals. This compound, a major cholesteryl ester in human plasma and atherosclerotic lesions, is a critical molecule in cholesterol transport and storage. Its metabolism is tightly controlled by a network of genes, primarily regulated by the sterol regulatory element-binding protein 2 (SREBP-2) and liver X receptor (LXR) signaling pathways. Understanding these regulatory mechanisms is paramount for developing novel therapeutic strategies for dyslipidemia and atherosclerosis.

Core Regulatory Pathways

The homeostasis of this compound is principally governed by the interplay between its synthesis and hydrolysis, orchestrated by key enzymes under the transcriptional control of SREBP-2 and LXR.

Sterol O-acyltransferase 1 (SOAT1), also known as Acyl-CoA: cholesterol acyltransferase 1 (ACAT1), is a key intracellular enzyme that catalyzes the esterification of cholesterol with fatty acids, including linoleic acid, to form cholesteryl esters for storage in lipid droplets.[1][2][3] This process is crucial for preventing the accumulation of excess free cholesterol, which can be toxic to cells.[2]

Lecithin-cholesterol acyltransferase (LCAT) is a plasma enzyme responsible for the majority of cholesteryl ester synthesis in circulating lipoproteins, particularly high-density lipoprotein (HDL).[4][5] LCAT transfers a fatty acyl group from lecithin to cholesterol, with a preference for linoleic acid, thereby playing a central role in the reverse cholesterol transport pathway.

The expression and activity of these enzymes are modulated by two master transcription factors:

-

SREBP-2: This transcription factor is a primary regulator of cholesterol biosynthesis and uptake.[6][7][8][9] When cellular sterol levels are low, SREBP-2 is activated and upregulates the transcription of genes involved in cholesterol synthesis and uptake, indirectly influencing the substrate availability for this compound formation.[6][7][10]

-

LXR: Acting as a cellular cholesterol sensor, LXR is activated by oxysterols, which are oxidized forms of cholesterol.[11] Upon activation, LXR promotes the expression of genes involved in cholesterol efflux, transport, and conversion to bile acids.[11][12] LXR activation has been shown to influence the expression of genes involved in fatty acid metabolism.[13]

Data Presentation: Quantitative Insights into Genetic Regulation

The following tables summarize key quantitative data from studies investigating the genetic regulation of this compound metabolism.

| Gene Knockout/Deficiency Model | Tissue/Sample | Analyte | Fold Change vs. Wild Type/Control | Reference |

| LCAT -/- Mouse | Plasma | Total Cholesterol | ↓ 75% | [14] |

| LCAT -/- Mouse | Plasma | HDL Cholesterol | ↓ 93% | [14] |

| LCAT -/- Mouse | Plasma | Triglycerides (male) | ↑ 112% | [14] |

| Familial LCAT Deficiency (human) | Plasma | Cholesteryl Esters | ↓ ~90% (highly variable) | [5][15] |

| Familial LCAT Deficiency (human) | VLDL | This compound | Depleted (predominance of cholesteryl oleate and palmitate) | [5] |

| SOAT1 KO Mouse (myeloid-specific) in ApoE KO background | Aortic Lesions | Cholesterol Crystal Content | Significantly reduced | [16][17] |

| SOAT1 KO CHO Cells | Whole Cell | Cholesteryl Ester Biosynthesis | ↓ 98% | [18] |

| Genetic/Pharmacological Intervention | Cell Line/Model | Target Gene/Protein | Effect on Expression/Activity | Quantitative Change | Reference |

| LXR Agonist (T0901317) | Human THP-1 Macrophages | LXRα | Increased Protein Binding to Target Promoters | Time-dependent increase | [19] |

| LXR Agonist (T0901317) | Human THP-1 Macrophages | ABCA1 | Upregulation | Significant increase in mRNA | [19] |

| LXR Agonist (T0901317) | Human THP-1 Macrophages | SREBP-1c | No significant change in mRNA with endogenous ligands | - | [19] |

| SREBP-2 Overexpression | Human Embryonic Kidney 293 Cells | Cla-1 (SR-BI) | Upregulation | Proportional increase in mRNA and protein | [8] |

| Elaidic Acid (trans fatty acid) | Hepa1-6 Cells | SREBP-2 target genes | Upregulation | - | [20] |

| SOAT1 Knockdown | Hepatocellular Carcinoma Cells | SREBP2 | Downregulation | - |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions in this compound metabolism, the following diagrams have been generated using the DOT language.

Experimental Protocols

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the quantitative analysis of cholesteryl esters, including this compound, from biological samples.

a. Lipid Extraction (Folch Method)

-

Homogenize tissue samples (e.g., 100 mg) or plasma (e.g., 100 µL) in a 2:1 (v/v) chloroform:methanol solution to a final volume 20 times the sample volume.

-

Agitate the mixture for 15-20 minutes at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution, vortex thoroughly, and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

b. Saponification and Derivatization

-

To the dried lipid extract, add an internal standard (e.g., cholesteryl heptadecanoate).

-

For total fatty acid analysis of cholesteryl esters, saponify the sample by adding 1 M methanolic KOH and heating at 80°C for 1 hour.

-

Acidify the mixture with HCl and extract the fatty acids with hexane.

-

Evaporate the hexane and derivatize the fatty acid methyl esters (FAMEs) using a suitable reagent (e.g., BF3-methanol).

-

For intact cholesteryl ester analysis, proceed directly to derivatization of the hydroxyl group of cholesterol using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

c. GC-MS Analysis

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Use a temperature program that allows for the separation of different cholesteryl esters. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the less volatile compounds.

-

The separated compounds are then introduced into the mass spectrometer for detection and quantification.

-

Identify this compound based on its retention time and mass spectrum compared to a pure standard.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol describes the measurement of SOAT1 and LCAT mRNA levels.

a. RNA Isolation and cDNA Synthesis

-

Isolate total RNA from cells or tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

-

Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.

b. qPCR Reaction

-

Prepare the qPCR reaction mixture containing:

-

cDNA template

-